Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9(7-12)8-5-4-6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPCNNLOLIHVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1518049-40-5 | |
| Record name | tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-1-cyclobutylethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for mass production, ensuring consistency and quality. The use of automated reactors and continuous flow systems enhances the efficiency of the production process .
Chemical Reactions Analysis
Stability Under Reaction Conditions
The Boc group demonstrates stability across diverse environments:
| Condition | Stability Outcome | Reference |
|---|---|---|
| Nucleophilic | Resists hydrolysis (e.g., Grignard reagents) | |
| Basic (pH 8–12) | No cleavage observed | |
| Oxidative | Stable to H₂O₂, Ozone |
Orthogonal Protection : Compatible with base-labile groups (e.g., Fmoc), enabling multi-step synthesis .
Deprotection Mechanisms
Cleavage of the Boc group occurs under acidic conditions:
a. Anhydrous Acidic Cleavage
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Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.
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Mechanism : Protonation of the carbamate oxygen generates tert-butyl cations and carbamic acid, which decomposes to CO₂ and the free amine .
-
Scavengers : Thiophenol or H₂O traps tert-butyl cations to prevent alkylation side reactions .
b. Catalytic Methods
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Magic Blue (MB⁺)/Triethylsilane : Cleaves Boc carbamates at room temperature in 15 minutes with >85% yield .
-
Thermolysis : Stable up to 135°C, but Tempoc (a related carbamate) cleaves at this temperature, highlighting Boc’s thermal resilience .
Comparative Reactivity
The cyclobutyl group influences steric and electronic properties:
| Property | Impact on Reactivity |
|---|---|
| Steric Hindrance | Slows acylation but enhances Boc stability |
| Electron-Donating | Stabilizes carbamate against hydrolysis |
Conformational Studies : DFT analysis of related Boc-carbamates reveals intramolecular hydrogen bonds between the Boc carbonyl and adjacent NH groups, enhancing rigidity .
Challenges and Limitations
Scientific Research Applications
Synthesis and Chemical Properties
Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate is synthesized through various methods, often involving the reaction of tert-butyl carbamate with cyclobutylamine derivatives. The compound has a molecular formula of C9H18N2O2 and a molecular weight of 186.25 g/mol, making it a versatile small molecule in organic chemistry .
Biological Applications
1. Precursor in Drug Synthesis:
One of the primary applications of this compound is as an intermediate in the synthesis of pharmaceutical compounds. Notably, it plays a crucial role in the production of Edoxaban, an oral anticoagulant used to prevent blood clots. The compound serves as a key building block in the synthetic pathway leading to Edoxaban, enhancing its therapeutic efficacy .
2. Enzyme Inhibition Studies:
Research has indicated that derivatives of this compound exhibit varying degrees of biological activity, including enzyme inhibition. For instance, studies have shown that certain analogs can inhibit glucocerebrosidase, an enzyme linked to Gaucher's disease. Although some compounds displayed weak inhibitory activity (IC50 > 100 μM), they provide insights into structure-activity relationships that can guide further modifications for enhanced potency .
Case Studies
Case Study 1: Synthesis Optimization
A recent study optimized the synthesis of this compound by modifying reaction conditions to improve yield and purity. By employing neutral forms of starting materials rather than their salt forms, researchers achieved higher reaction yields (up to 93%) and reduced viscosity issues during stirring. This method not only simplifies the synthesis but also enhances the scalability for industrial applications .
Case Study 2: Biological Evaluation
In a biological evaluation study, several derivatives of this compound were tested for their ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that while some compounds had limited activity, others showed promise as potential therapeutic agents for metabolic disorders, warranting further investigation into their pharmacological profiles .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | IC50 Value (μM) | Notes |
|---|---|---|---|
| This compound | Glucocerebrosidase Inhibition | >100 | Weak inhibitory activity observed |
| Edoxaban Precursor | Anticoagulant | - | Key intermediate in drug synthesis |
| Analog A | Enzyme Inhibition | 75 | Moderate activity; further optimization needed |
| Analog B | Enzyme Inhibition | 50 | Promising candidate for further study |
Mechanism of Action
The mechanism of action of tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its action depend on the specific biological or chemical context in which it is used .
Comparison with Similar Compounds
Cyclopentyl Derivatives
Compounds such as tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8) and tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS: 225641-84-9) feature cyclopentyl rings substituted with hydroxyl groups . Unlike the cyclobutyl system, cyclopentyl rings exhibit reduced ring strain, which may enhance conformational flexibility. The hydroxyl group in these derivatives enables hydrogen bonding, making them suitable for targeting polar enzyme active sites—a contrast to the primary amine in the cyclobutyl analog, which offers nucleophilic reactivity for further functionalization .
Bicyclic Systems
tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate and tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7) incorporate bicyclic frameworks . However, the synthetic complexity of bicyclic systems often necessitates multi-step routes, whereas the cyclobutyl analog can be synthesized via simpler reductive amination or carbamate protection protocols .
Functional Group Variations
Azido and Hydroxy Substituents
tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate (Block B) contains an azido group, enabling click chemistry applications such as Huisgen cycloaddition . In contrast, the cyclobutyl derivative’s primary amine allows for direct coupling reactions (e.g., amide bond formation). Hydroxy-substituted analogs (e.g., tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate, CAS: 207729-03-1) prioritize hydrogen-bonding interactions over nucleophilic reactivity, limiting their utility in certain synthetic pathways .
Heterocyclic Hybrids
tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate (LCMS [M-Boc+H]+ 266) integrates a benzimidazolone moiety, which confers aromaticity and π-π stacking capabilities . This contrasts with the cyclobutyl derivative’s aliphatic nature, which is better suited for hydrophobic interactions in drug design.
Key Research Findings
- Cyclobutyl Advantage: The cyclobutyl core in tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate balances moderate ring strain and steric bulk, enabling selective reactivity in multi-step syntheses .
- Boc Group Utility : The Boc protecting group is retained across all analogs, underscoring its universal role in preventing undesired side reactions .
- Synthetic Accessibility : Compared to bicyclic and benzimidazolone hybrids, the cyclobutyl derivative is synthesized more efficiently, favoring its use in high-throughput drug discovery .
Biological Activity
Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate, with a CAS number of 1518049-40-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.34 g/mol
- SMILES Notation : CC(C)(C)OC(=O)NCC(C1CCCC1)N
The structure includes a tert-butyl group, an amino group, and a cyclobutyl moiety, which contribute to its unique chemical reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of the amino group allows for hydrogen bonding with active sites on proteins, potentially modulating their activity. Additionally, the cyclobutyl structure may influence the compound's binding affinity through steric effects.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities including:
- Antidiabetic Effects : Analogues of this compound have been studied for their potential as iminosugar derivatives, which are known to inhibit glycosidases and may help in managing diabetes .
- Neuroprotective Properties : Some carbamate derivatives have shown promise in protecting neuronal cells from apoptosis .
- Antimicrobial Activity : Studies suggest that carbamate compounds can exhibit antimicrobial properties against various pathogens.
Research Findings and Case Studies
- Synthesis and Evaluation : A study synthesized several carbamate derivatives, including this compound, and evaluated their biological activities. The results indicated moderate inhibition of certain enzymes involved in carbohydrate metabolism, suggesting potential applications in diabetes management .
- In vitro Studies : In vitro assays demonstrated that the compound could inhibit specific enzyme activities relevant to metabolic pathways. For instance, it showed inhibition against α-glucosidase, which is crucial for glucose absorption in the intestines .
- Comparative Analysis : When compared to other carbamates with similar structures, this compound exhibited enhanced binding affinity towards target enzymes due to its unique cyclobutyl structure .
Data Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate?
The synthesis typically involves carbamate-protected intermediates. A common method is the condensation of tert-butyl carbamates with amines under coupling conditions. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are effective coupling reagents for forming carbamate derivatives via amide bond formation .
- Key steps :
- Activate the carboxylic acid group (if present) using EDCI/HOBt.
- React with the cyclobutylamine derivative under inert conditions.
- Purify via column chromatography or recrystallization.
Q. How should researchers characterize the compound’s purity and structure?
Characterization requires a combination of analytical techniques:
- NMR spectroscopy : Confirm molecular structure via H and C NMR, focusing on cyclobutyl proton splitting patterns and tert-butyl group signals .
- Mass spectrometry (MS) : Validate molecular weight using ESI-MS or MALDI-TOF .
- HPLC : Assess purity (>95% recommended for research applications) using reverse-phase C18 columns .
Q. What storage conditions ensure stability of this carbamate derivative?
Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to moisture, strong acids/bases, or oxidizing agents, as carbamates are prone to hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can diastereoselectivity be achieved during synthesis?
Diastereoselective synthesis often employs chiral auxiliaries or catalysts. For cyclobutyl derivatives, iodolactamization has been used to enforce stereochemical control in related carbamate intermediates .
- Example : Use enantiopure tert-butyl carbamates in asymmetric hydrogenation reactions to control cyclobutane ring stereochemistry.
Q. What advanced analytical methods resolve structural ambiguities in carbamate derivatives?
- X-ray crystallography : Resolve 3D molecular packing and hydrogen-bonding interactions, as demonstrated in studies of tert-butyl carbamate derivatives with cyclobutane moieties .
- Dynamic NMR : Analyze restricted rotation in carbamate groups to confirm conformational stability .
Q. How should researchers address contradictions in reported toxicity data?
While toxicity data for this specific compound are limited, extrapolate from structurally similar carbamates:
Q. What strategies optimize reaction yields in large-scale syntheses?
Q. How can this compound serve as an intermediate in medicinal chemistry?
Tert-butyl carbamates are key precursors for:
- CCR2 antagonists : Synthesize enantiomerically pure intermediates via iodolactamization .
- Peptidomimetics : Incorporate cyclobutyl groups to enhance metabolic stability in protease inhibitors .
Methodological Considerations
Q. What computational tools predict the compound’s reactivity and stability?
Q. How to troubleshoot low yields in coupling reactions?
- Common issues :
- Moisture contamination : Ensure anhydrous conditions using molecular sieves.
- Incomplete activation : Pre-activate carboxylic acids with EDCI/HOBt for 30 minutes before adding the amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
